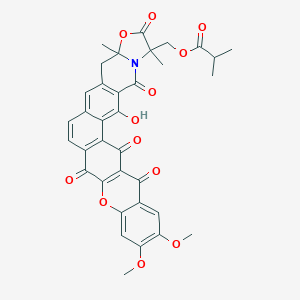
1,3-Benzothiazole-2-carbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzothiazole-2-carbothiohydrazide, also known as BTCH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1,3-Benzothiazole-2-carbothiohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
1,3-Benzothiazole-2-carbothiohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can decrease lipid peroxidation and increase antioxidant enzyme activity, indicating its potential as an antioxidant agent. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to have low toxicity and is relatively stable under various conditions. However, one limitation of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1,3-Benzothiazole-2-carbothiohydrazide. One potential area of study is its potential as a neuroprotective agent. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can protect against oxidative stress-induced neurotoxicity and has potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as an anticancer agent and its mechanism of action in cancer cells. Finally, studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as a therapeutic agent for various inflammatory diseases.
In conclusion, 1,3-Benzothiazole-2-carbothiohydrazide is a promising compound with potential applications in various scientific fields. Its cost-effective synthesis method, low toxicity, and potential biological properties make it a popular choice for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,3-Benzothiazole-2-carbothiohydrazide involves the reaction of 2-aminothiophenol with hydrazine hydrate and carbon disulfide. The resulting product is then treated with acetic anhydride to obtain 1,3-Benzothiazole-2-carbothiohydrazide in high yield. This synthesis method is cost-effective and easy to perform, making it a popular choice for researchers.
Applications De Recherche Scientifique
1,3-Benzothiazole-2-carbothiohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antibacterial, antifungal, anticancer, and antioxidant properties. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the growth of various bacterial and fungal strains and has potential as an alternative to traditional antibiotics and antifungal agents. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
127627-23-0 |
|---|---|
Nom du produit |
1,3-Benzothiazole-2-carbothiohydrazide |
Formule moléculaire |
C8H7N3S2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
Clé InChI |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Synonymes |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)





